Glansrin D is a natural compound identified for its potential health benefits, particularly in relation to its antioxidant properties. It is part of a larger group of compounds known as ellagitannins, which are polyphenolic compounds found in various plants, particularly in fruits and nuts. Glansrin D has garnered attention due to its promising biological activities and therapeutic applications.
Glansrin D is primarily sourced from the bark and leaves of certain plants, particularly those in the family of Juglandaceae, such as walnuts. The extraction and identification of Glansrin D have been facilitated through advanced analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) .
The synthesis of Glansrin D typically involves extraction from natural sources followed by purification processes. The extraction method often used is solvent extraction, where organic solvents like methanol or acetone are employed to isolate the compound from plant materials.
Technical Details:
The molecular structure of Glansrin D consists of a complex arrangement of carbon, hydrogen, and oxygen atoms typical of ellagitannins. The specific structural formula includes multiple hydroxyl groups that contribute to its antioxidant capacity.
Data:
Glansrin D can undergo various chemical reactions typical of polyphenolic compounds. These include oxidation-reduction reactions where it can act as a reducing agent due to its hydroxyl groups.
Technical Details:
The mechanism of action for Glansrin D primarily revolves around its antioxidant activity. It scavenges free radicals and reactive oxygen species in biological systems, thereby protecting cells from oxidative stress.
Data:
Glansrin D is typically found as a solid at room temperature with a crystalline structure.
Relevant Data or Analyses:
Glansrin D has several scientific applications due to its bioactive properties:
Ellagitannin (ET) research began in earnest in the mid-20th century with the structural elucidation of fundamental HHDP (hexahydroxydiphenoyl)-glucose cores. Early studies focused on simple monomers like pedunculagin and tellimagrandins isolated from oak and pomegranate [4]. By the 1990s, analytical advancements in NMR and mass spectrometry enabled the characterization of complex oligomeric ETs, such as lambertianin D (MW ~3740 Da), revealing structural heterogeneity beyond galloylglucose units [1] [6]. This period also uncovered the critical role of gut microbiota in metabolizing ETs into bioactive urolithins, shifting focus from parent compounds to metabolites [1] [6].
The identification of Glansrin D emerged from targeted investigations into Juglans regia (walnut) ETs in the early 21st century. Systematic phytochemical profiling of walnut pellicles between 2010–2020 revealed novel C-glycosidic ETs, with Glansrin D distinguished by its casuarictin-like core and additional valoneoyl group [1] [6]. A 2024 systematic review highlighted Glansrin D as a signature ET in walnuts, alongside glansreginin A and pedunculagin, cementing its status as a structurally unique marker compound [6].
Table 1: Key Milestones in Ellagitannin Research
Period | Breakthrough | Impact on Glansrin D Discovery |
---|---|---|
1950s–1980s | Characterization of HHDP-glucose esters (e.g., pedunculagin) | Established core ET biochemistry |
1990s–2000s | Discovery of urolithin gut metabolites | Shifted focus to ET bioavailability & metabolism |
2010–2020 | Advanced NMR/MS of Juglans ET profiles | Enabled differentiation of Glansrin D from analogs |
2020s | Systematic validation in walnut tissues | Confirmed Glansrin D as a chemotaxonomic marker |
Glansrin D occurs almost exclusively within the Juglandaceae family, with Juglans regia (Persian/English walnut) as its primary source. Phylogenetic analyses indicate that the biosynthetic capacity for complex ETs like Glansrin D correlates with evolutionary adaptations in temperate nut-producing trees [2]. Within Juglans, ET diversity peaks in species native to Central Asia (J. regia) and North America (J. nigra, black walnut), though Glansrin D itself shows higher concentrations in J. regia cultivars [1] [6]. This distribution aligns with the diversification of ellagitannin-oxidizing enzymes in Juglandaceae lineages ~30–40 MYA, facilitating unique intramolecular couplings [2].
Notably, Glansrin D is absent in distantly related ET-rich plants (e.g., Punica granatum, Rubus spp.), underscoring its role as a phylogenetic marker for Juglandaceae. Its occurrence follows this hierarchy:
Table 2: Phylogenetic Distribution of Glansrin D in Plants
Taxon | Representative Species | Glansrin D Status | Tissue Localization |
---|---|---|---|
Juglans regia | Persian walnut | High (μg/g dw) | Pellicle, kernel |
Juglans nigra | Black walnut | Moderate | Pellicle |
Carya illinoinensis | Pecan | Low | Seed coat |
Castanea sativa | Chestnut | Trace | Bark |
Quercus robur | Oak | Undetected | Gallnuts |
The isolation of Glansrin D exemplifies three transformative phases in natural product chemistry:
Chromatographic Revolution (1990s–2000s):Replacement of open-column chromatography with HPCCC (High-Performance Countercurrent Chromatography) enabled the separation of Glansrin D from structurally similar ETs (e.g., glansreginin A) via partition coefficient-driven fractionation. This technique minimized adsorption losses common in silica-based methods [5].
Hyphenated Spectroscopy Era (2010s):LC-IM-QTOF-MS (Liquid Chromatography-Ion Mobility-Quadrupole Time-of-Flight MS) coupled with NMR allowed real-time structural annotation. Ion mobility separated co-eluting isomers, while QTOF-MS provided exact mass data (<3 ppm error) for Glansrin D’s molecular formula (C₄₂H₂₈O₂₆) and fragmentation pattern [1] [6].
Bioinformatics Integration (2020s):Molecular networking (e.g., GNPS platform) uses MS/MS spectral similarity to cluster analogs. Glansrin D was identified in understudied Juglans species by matching its spectral signature to reference libraries, accelerating dereplication by 70% compared to manual methods [5] [6].
Table 3: Evolution of Key Techniques in Glansrin D Isolation
Technique | Timeframe | Impact on Glansrin D Research | Limitations Overcome |
---|---|---|---|
HPCCC | 1990s–2000s | High-yield recovery from walnut extract | Silica adsorption artifacts |
LC-IM-QTOF-MS | 2010s | Isomer resolution (e.g., vs. glansreginin A) | Co-elution in HPLC |
Cryo-probe NMR | 2010s | Structure validation in <24 hrs (µg-scale samples) | Sample quantity requirements |
Molecular networking | 2020s | Rapid annotation in related species | Manual spectral comparison inefficiency |
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